T-Type Calcium Channel Activity: Class-Level Potency Comparison with N3-(4-Chlorobenzyl) Analog KKHT-20918
The class of 2,4-dioxoquinazoline derivatives demonstrates T-type calcium channel blocking activity. A directly comparable analog, KKHT-20918 (3-(4-chlorobenzyl)-2,4-dioxo-N-(3-(piperidin-1-yl)propyl)-1,2,3,4-tetrahydroquinazoline-7-carboxamide), shows an IC50 of 1.95 μM against the human Cav3.1 (α1G) T-type calcium channel in a patch-clamp assay [1]. The lead compound from the same class (compound 1n) achieved an IC50 of 1.52 μM, comparable to the reference blocker mibefradil [2]. The target compound, with its unique thiophen-2-ylmethyl N3-substituent and free 7-carboxylic acid, is structurally positioned within this active class, and its unique electronic and steric properties suggest a potentially distinct pharmacological profile awaiting direct characterization.
| Evidence Dimension | T-type calcium channel (Cav3.1, α1G subunit) blocking activity |
|---|---|
| Target Compound Data | Not yet directly reported |
| Comparator Or Baseline | KKHT-20918 (IC50 = 1.95 μM); Lead compound 1n (IC50 = 1.52 μM); Mibefradil (IC50 comparable to 1n) |
| Quantified Difference | Undetermined; class-level activity suggests potential in the low micromolar range |
| Conditions | Patch-clamp assay on human Cav3.1 expressed in HEK293 cells |
Why This Matters
Establishes the compound's membership in a therapeutically relevant class and highlights the need for its direct testing to quantify the impact of the thiophenylmethyl substitution on potency.
- [1] BindingDB BDBM50196475. KKHT-20918. IC50: 1.95E+3 nM for Cav3.1. View Source
- [2] Jo MN, et al. Bioorg Med Chem. 2007;15(1):365-73. Compound 1n IC50 = 1.52 μM. View Source
